

Methyl 1-benzylazetidine-2-carboxylate: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Methyl 1-benzylazetidine-2-carboxylate*

Cat. No.: *B044582*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and applications of **Methyl 1-benzylazetidine-2-carboxylate**. This compound is a significant building block in medicinal chemistry, valued for its unique four-membered azetidine ring structure which imparts desirable characteristics to novel therapeutic agents.

Core Physicochemical Properties

Methyl 1-benzylazetidine-2-carboxylate is a yellow liquid at room temperature.[1] Its structural features, including the benzyl group and the carboxylate ester, contribute to its moderate lipophilicity and weak basicity.[2] A comprehensive summary of its physicochemical properties is presented below. It is important to note that while some experimental data is available, many properties are based on computational predictions.

Table 1: Physicochemical Properties of **Methyl 1-benzylazetidine-2-carboxylate**

Property	Value	Source
IUPAC Name	methyl 1-benzylazetidine-2-carboxylate	[2]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1][2][3]
Molecular Weight	205.25 g/mol	[2][3]
CAS Number	18085-37-5, 117396-78-8 (racemate); 205443-23-8 ((R)-enantiomer)	[1][2][4]
Appearance	Yellow liquid	[1]
Boiling Point	273 °C; 272.8±33.0 °C (Predicted); 305–315 °C (Estimated)	[2][4][5]
Density	1.153±0.06 g/cm ³ (Predicted)	[4][5]
Solubility	Low water solubility (<1 g/L); Moderately soluble in organic solvents (e.g., chloroform, ethanol)	[2]
pKa	6.42±0.40 (Predicted); 7.5–8.5 (Estimated for protonated azetidine nitrogen)	[2][5]
LogP	1.8–2.2 (Predicted)	[2]
Flash Point	101 °C	[5]
Vapor Pressure	0.00596 mmHg at 25°C	[5]
Purity	≥ 95% (HPLC)	[1]
Storage Conditions	0-8°C	[1]

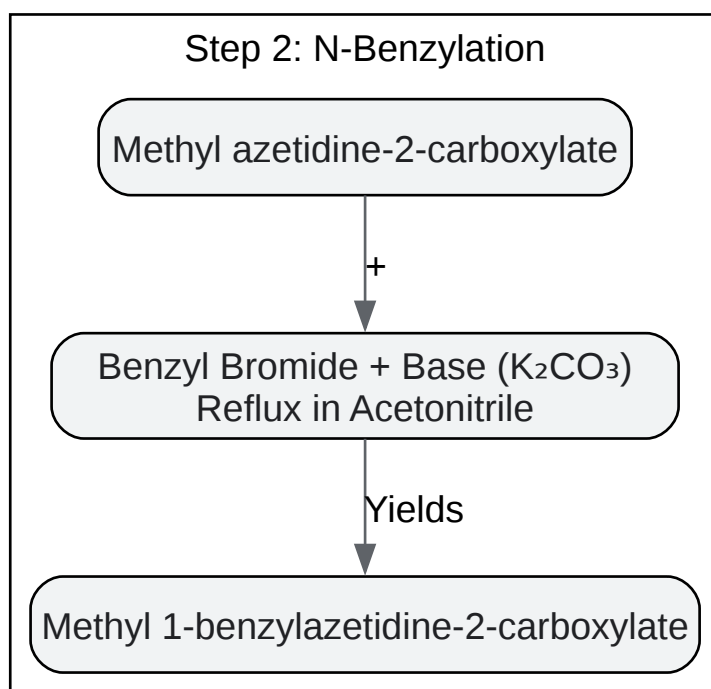
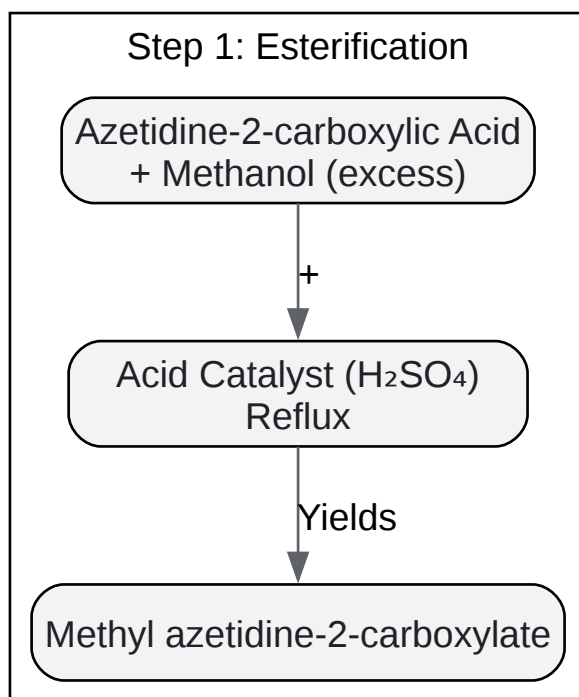
Synthesis and Experimental Protocols

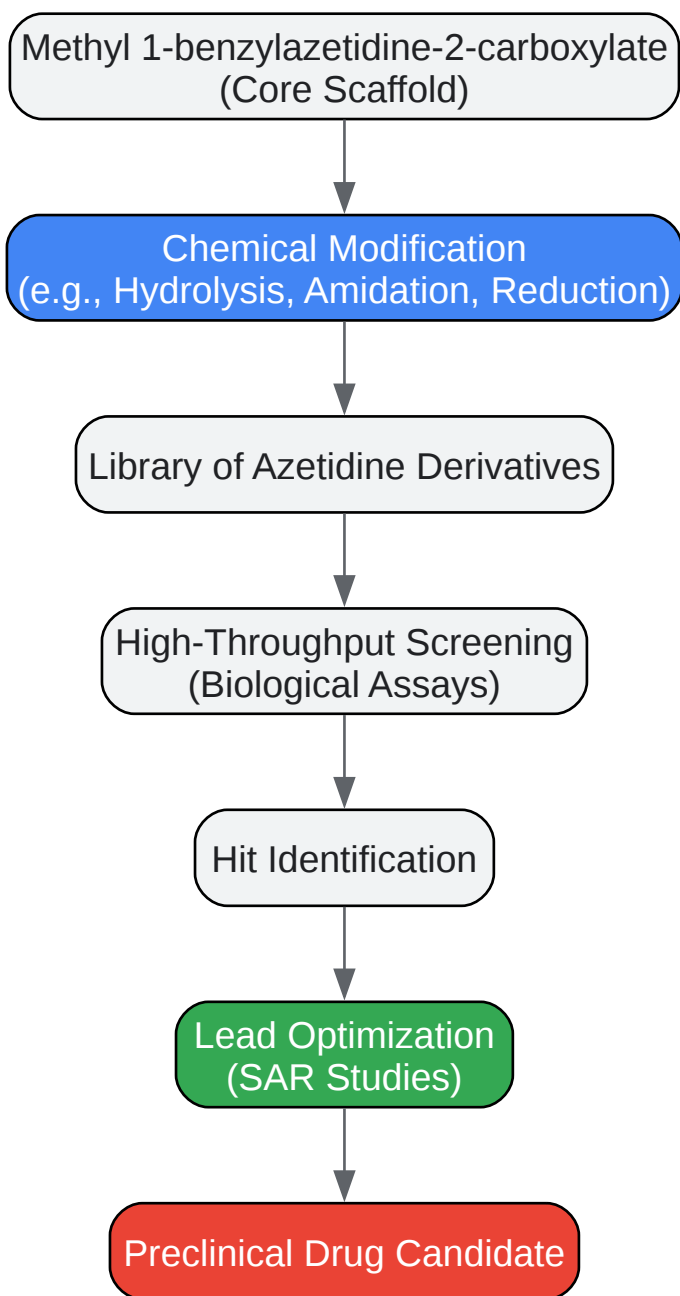
The synthesis of **Methyl 1-benzylazetidine-2-carboxylate** is typically achieved through a two-step process starting from azetidine-2-carboxylic acid.[2] This method involves an initial esterification followed by N-benylation.

Experimental Protocol: Two-Step Synthesis

- Step 1: Esterification of Azetidine-2-carboxylic Acid
 - Reactants: Azetidine-2-carboxylic acid, Methanol (as both solvent and reactant), and a strong acid catalyst (e.g., concentrated Sulfuric Acid).
 - Procedure:
 1. Suspend Azetidine-2-carboxylic acid in an excess of methanol.
 2. Cool the mixture in an ice bath and slowly add the acid catalyst.
 3. Allow the mixture to warm to room temperature and then heat to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually several hours to overnight).[2]
 4. Upon completion, cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
 5. Extract the product, methyl azetidine-2-carboxylate, with an organic solvent (e.g., ethyl acetate).
 6. Dry the combined organic layers over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.
- Step 2: N-Benylation
 - Reactants: Methyl azetidine-2-carboxylate, Benzyl bromide, and a non-nucleophilic base (e.g., Potassium Carbonate or Sodium Hydride) in an aprotic polar solvent (e.g., Acetonitrile or DMF).
 - Procedure:

1. Dissolve the crude methyl azetidine-2-carboxylate from Step 1 in the chosen solvent.
2. Add the base to the solution.
3. Add benzyl bromide dropwise to the stirring mixture at room temperature.
4. Heat the reaction mixture and maintain it under reflux until TLC analysis indicates the completion of the reaction.[\[2\]](#)
5. Cool the mixture to room temperature and filter off the base.
6. Remove the solvent under reduced pressure.
7. Purify the resulting crude **Methyl 1-benzylazetidine-2-carboxylate** using column chromatography on silica gel to obtain the final product.





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